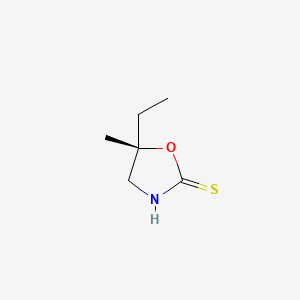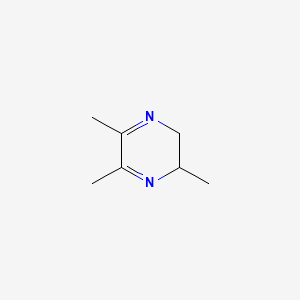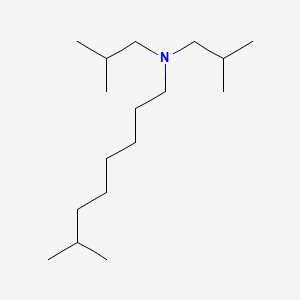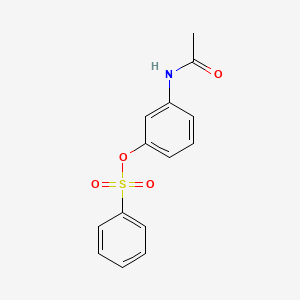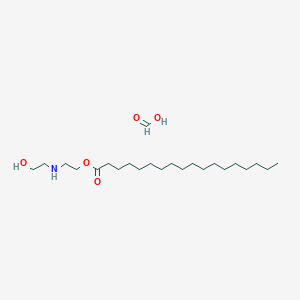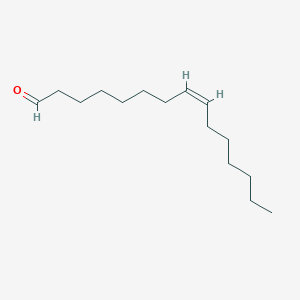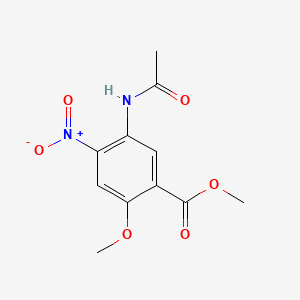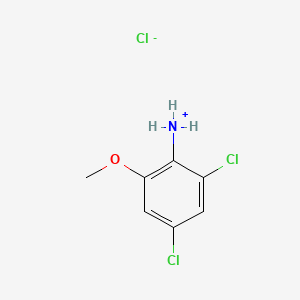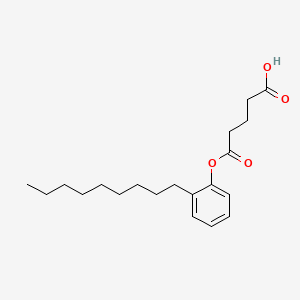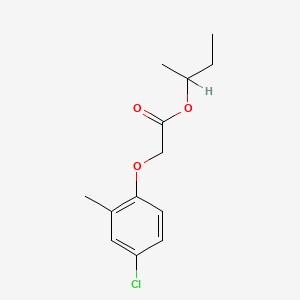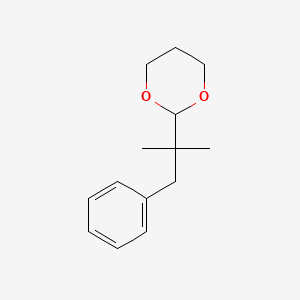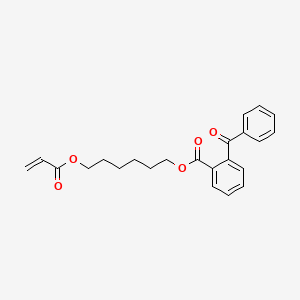
4-Hydroxy-2-(hydroxymethyl)-5-methyl-3(2H)-furanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-2-(hydroxymethyl)-5-methyl-3(2H)-furanone, also known as furaneol, is a naturally occurring organic compound. It is a key flavor compound found in various fruits such as strawberries, pineapples, and tomatoes. This compound is known for its sweet, caramel-like aroma and is widely used in the food and beverage industry as a flavoring agent.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2-(hydroxymethyl)-5-methyl-3(2H)-furanone can be achieved through several methods. One common synthetic route involves the cyclization of tricarbonyl compounds. This method typically involves the use of acidic or basic catalysts to facilitate the cyclization process . Another method involves the use of green eutectic solvents, which are environmentally friendly and can improve the biopharmaceutical properties of the compound .
Industrial Production Methods
Industrial production of this compound often involves the fermentation of natural sources such as fruits. This method is preferred due to its sustainability and the ability to produce the compound in large quantities. The fermentation process involves the use of specific microorganisms that can convert the natural precursors into the desired compound.
Analyse Chemischer Reaktionen
Arten von Reaktionen
4-Hydroxy-2-(hydroxymethyl)-5-methyl-3(2H)-furanon unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen.
Häufige Reagenzien und Bedingungen
Oxidation: Diese Reaktion kann unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid unter sauren oder basischen Bedingungen durchgeführt werden.
Reduktion: Reduktionsreaktionen können unter Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Substitutionsreaktionen beinhalten häufig Nucleophile wie Amine oder Alkohole, die die Hydroxylgruppe in der Verbindung ersetzen können.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann die Oxidation von 4-Hydroxy-2-(hydroxymethyl)-5-methyl-3(2H)-furanon zur Bildung von Carbonsäuren führen, während die Reduktion zu Alkoholen oder Alkanen führen kann .
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-2-(hydroxymethyl)-5-methyl-3(2H)-furanon hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese verschiedener organischer Verbindungen verwendet.
Biologie: Die Verbindung wird auf ihre Rolle im Pflanzenstoffwechsel und ihre Auswirkungen auf den Fruchtgeschmack untersucht.
Medizin: Es werden Untersuchungen zu seinen potenziellen therapeutischen Wirkungen durchgeführt, einschließlich seiner antioxidativen Eigenschaften.
5. Wirkmechanismus
Der Wirkmechanismus von 4-Hydroxy-2-(hydroxymethyl)-5-methyl-3(2H)-furanon beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann als Antioxidans wirken, indem sie freie Radikale fängt und oxidativen Stress reduziert. Sie kann auch mit bestimmten Rezeptoren im Körper interagieren, was zu verschiedenen physiologischen Wirkungen führt. Die genauen molekularen Zielstrukturen und Signalwege, die beteiligt sind, werden noch untersucht, aber es wird vermutet, dass die Hydroxylgruppen der Verbindung eine Schlüsselrolle in ihrer Aktivität spielen .
Wirkmechanismus
The mechanism of action of 4-Hydroxy-2-(hydroxymethyl)-5-methyl-3(2H)-furanone involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It can also interact with specific receptors in the body, leading to various physiological effects. The exact molecular targets and pathways involved are still being studied, but it is believed that the compound’s hydroxyl groups play a key role in its activity .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
4-Hydroxy-2-chinolon: Eine weitere ähnliche Verbindung, die auf ihre pharmakologischen Eigenschaften und potenziellen therapeutischen Anwendungen untersucht wird.
Einzigartigkeit
4-Hydroxy-2-(hydroxymethyl)-5-methyl-3(2H)-furanon ist einzigartig aufgrund seines süßen, karamellartigen Aromas, das es in der Lebensmittel- und Getränkeindustrie sehr wertvoll macht. Sein natürliches Vorkommen in verschiedenen Früchten trägt ebenfalls zu seiner Attraktivität als Aromastoff bei. Zusätzlich machen seine potenziellen antioxidativen Eigenschaften und seine Rolle im Pflanzenstoffwechsel es zu einer Verbindung, die sowohl in der biologischen als auch in der medizinischen Forschung von Interesse ist .
Eigenschaften
CAS-Nummer |
17678-20-5 |
|---|---|
Molekularformel |
C6H8O4 |
Molekulargewicht |
144.12 g/mol |
IUPAC-Name |
4-hydroxy-2-(hydroxymethyl)-5-methylfuran-3-one |
InChI |
InChI=1S/C6H8O4/c1-3-5(8)6(9)4(2-7)10-3/h4,7-8H,2H2,1H3 |
InChI-Schlüssel |
QWWDOOYYVCSCLB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)C(O1)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


